molecular formula C18H16N4O2S2 B2716777 N-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide CAS No. 862975-99-3

N-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide

Cat. No.: B2716777
CAS No.: 862975-99-3
M. Wt: 384.47
InChI Key: SYIIIVWREFXBGP-UHFFFAOYSA-N
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Description

Benzo[d]thiazol derivatives are a class of organic compounds that have been studied for their diverse biological activities . They are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazol derivatives is characterized by a planar ring, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions of benzo[d]thiazol derivatives can vary widely depending on the specific compound and its substituents. Generally, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Benzo[d]thiazol is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Benzothiazoles in Medicinal Chemistry

Benzothiazoles and their derivatives are a crucial class of compounds with a wide range of biological activities, making them of significant interest in pharmaceutical research. These compounds have been explored for their potential in treating various diseases, showing a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and antiviral activities.

Anticancer Properties

Benzothiazoles have been extensively studied for their anticancer potential. Structural modifications of the benzothiazole scaffold have led to the development of various derivatives with promising antitumor activity. The versatility of benzothiazoles allows for the synthesis of compounds with specific biological targets, offering potential pathways for cancer therapy (Rangappa S. Keri et al., 2015; Nandini Pathak et al., 2019).

Antimicrobial and Antiviral Agents

Benzothiazole derivatives have shown significant antimicrobial and antiviral activities. Research indicates that certain benzothiazole compounds could serve as potent agents against a variety of pathogens, highlighting their potential in addressing the challenge of drug-resistant infections (M. B. Elamin et al., 2020).

Structural Diversity and Drug Development

The chemical structure of benzothiazoles allows for a high degree of diversity, enabling the synthesis of compounds with tailored pharmacological profiles. This structural flexibility is crucial for the development of new therapeutic agents, with benzothiazole derivatives being explored for a variety of medicinal applications beyond those mentioned above (L. Zhilitskaya et al., 2021).

Mechanism of Action

Safety and Hazards

The safety and hazards of benzo[d]thiazol derivatives can vary widely depending on the specific compound. Some benzo[d]thiazol derivatives have been found to be safe anti-inflammatory agents .

Future Directions

Benzo[d]thiazol derivatives are considered interesting new targets for various drugs due to their broad spectrum of pharmacological activities . Future research may focus on designing and synthesizing new benzo[d]thiazol derivatives with improved efficacy and safety profiles.

Properties

IUPAC Name

N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c1-3-24-12-5-7-14-16(9-12)26-18(21-14)22-17-20-13-6-4-11(19-10(2)23)8-15(13)25-17/h4-9H,3H2,1-2H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIIIVWREFXBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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